molecular formula C8H9F2NO B13649477 3-(Difluoromethyl)-4-methoxyaniline

3-(Difluoromethyl)-4-methoxyaniline

Cat. No.: B13649477
M. Wt: 173.16 g/mol
InChI Key: VEALBHLGZCYAFT-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-methoxyaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl groups. This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a methoxy group (-OCH3) attached to the benzene ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4-methoxyaniline typically involves the introduction of the difluoromethyl group onto an aniline precursor. One common method is the reaction of 4-methoxyaniline with a difluoromethylating agent under controlled conditions. For example, the reaction can be carried out using difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the continuous flow difluoromethylation process, which allows for better control over reaction parameters and improved yields. This method utilizes fluoroform (CHF3) as a difluoromethylating agent in the presence of a suitable catalyst .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Scientific Research Applications

3-(Difluoromethyl)-4-methoxyaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of pharmaceuticals with improved properties.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methoxy group can also influence the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-4-methoxyaniline is unique due to the presence of both the difluoromethyl and methoxy groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

3-(difluoromethyl)-4-methoxyaniline

InChI

InChI=1S/C8H9F2NO/c1-12-7-3-2-5(11)4-6(7)8(9)10/h2-4,8H,11H2,1H3

InChI Key

VEALBHLGZCYAFT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)C(F)F

Origin of Product

United States

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